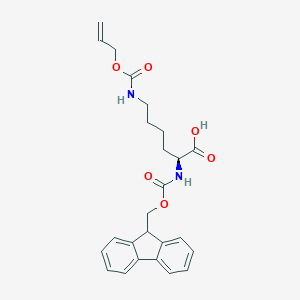

Fmoc-Lys(Alloc)-OH

Descripción general

Descripción

Fmoc-Lys(Alloc)-OH: is a derivative of lysine, an essential amino acid, modified with fluorenylmethyloxycarbonyl (Fmoc) and allyloxycarbonyl (Alloc) protecting groups. This compound is widely used in solid-phase peptide synthesis (SPPS) due to its ability to protect the amino and side chain groups of lysine, allowing for selective deprotection and subsequent functionalization.

Aplicaciones Científicas De Investigación

Chemistry: Fmoc-Lys(Alloc)-OH is extensively used in SPPS for the synthesis of peptides and proteins with specific sequences and modifications .

Biology and Medicine: The compound is utilized in the development of peptide-based drugs, vaccines, and diagnostic tools. It enables the synthesis of peptides with precise functional groups, facilitating studies on protein-protein interactions and enzyme-substrate relationships .

Industry: In the pharmaceutical industry, this compound is employed in the production of therapeutic peptides and biomaterials. It is also used in the synthesis of peptide-based hydrogels for drug delivery and tissue engineering applications .

Mecanismo De Acción

Target of Action

Fmoc-Lys(Alloc)-OH is a derivative of the amino acid lysine . The primary targets of this compound are the biochemical pathways involving lysine, particularly those related to protein synthesis and modification.

Mode of Action

This compound interacts with its targets through a process known as self-assembly . This process is driven by the inherent hydrophobicity and aromaticity of the Fmoc moiety, which promotes the association of building blocks . The Alloc group on the lysine residue serves as a protective group that can be selectively removed under certain conditions, allowing for further chemical reactions to occur.

Biochemical Pathways

The self-assembly of this compound affects the biochemical pathways related to the synthesis and modification of proteins. The compound’s ability to form stable structures through self-assembly can influence the structure and function of proteins in which it is incorporated .

Pharmacokinetics

Like other amino acid derivatives, it is expected to be absorbed and distributed throughout the body, metabolized by enzymatic processes, and excreted through the kidneys .

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on the specific biochemical pathways it influences. For instance, its role in protein synthesis could potentially affect cellular growth and function. Additionally, the compound’s self-assembly properties could lead to the formation of unique nanostructures with potential applications in biotechnology .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the pH, temperature, and presence of other molecules can affect the compound’s self-assembly process and its interaction with targets . Therefore, these factors should be carefully controlled in experimental and application settings.

Análisis Bioquímico

Biochemical Properties

Fmoc-Lys(Alloc)-OH plays a significant role in biochemical reactions, particularly in the synthesis of peptides . It interacts with various biomolecules during this process. For instance, it binds to the N-terminus of the peptide chain being synthesized, protecting it until the appropriate time for bond formation . The nature of these interactions is primarily covalent, involving the formation and breaking of bonds during the synthesis process .

Cellular Effects

The effects of this compound on cells are primarily observed in the context of peptide synthesis. It influences cell function by contributing to the production of peptides, which can play various roles in cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through its involvement in peptide synthesis. It binds to the N-terminus of the peptide chain, protecting it until the appropriate time for bond formation . This process involves the activation of the carboxyl group of an amino acid and the protection of the Nα-amino group .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. During peptide synthesis, the Fmoc group is temporarily attached to the N-terminus and is later cleaved by secondary amines such as piperidine . This process demonstrates the stability of this compound and its resistance to degradation during the early stages of peptide synthesis .

Metabolic Pathways

This compound is involved in the metabolic pathway of peptide synthesis . It interacts with enzymes and other biomolecules during this process, contributing to the formation of peptide bonds .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are closely tied to its role in peptide synthesis. It is transported to the site of peptide synthesis where it is incorporated into the growing peptide chain .

Subcellular Localization

The subcellular localization of this compound is primarily at the site of peptide synthesis. The exact compartments or organelles it is directed to can vary depending on the specific cellular context and the peptides being synthesized .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-Lys(Alloc)-OH typically involves the protection of the lysine amino group with the Fmoc group and the side chain amino group with the Alloc group. The process begins with the reaction of lysine with fluorenylmethyloxycarbonyl chloride in the presence of a base, such as diisopropylethylamine (DIPEA), to form Fmoc-Lys-OH. Subsequently, the side chain amino group is protected by reacting with allyloxycarbonyl chloride under similar conditions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to maximize yield and purity. Automation and continuous flow techniques are often employed to enhance efficiency and scalability .

Análisis De Reacciones Químicas

Types of Reactions: Fmoc-Lys(Alloc)-OH undergoes various chemical reactions, including:

Deprotection Reactions: The Fmoc group can be removed using a base, such as piperidine, while the Alloc group can be deprotected using palladium-catalyzed reactions.

Coupling Reactions: The compound can participate in peptide bond formation through reactions with activated carboxylic acids or esters.

Common Reagents and Conditions:

Major Products:

Deprotected Lysine Derivatives: Lysine with free amino groups after Fmoc and Alloc removal.

Peptides: Formed through coupling reactions with other amino acids.

Comparación Con Compuestos Similares

Fmoc-Lys(Boc)-OH: Lysine protected with fluorenylmethyloxycarbonyl and tert-butyloxycarbonyl groups.

Fmoc-Lys(Mtt)-OH: Lysine protected with fluorenylmethyloxycarbonyl and 4-methyltrityl groups.

Uniqueness: Fmoc-Lys(Alloc)-OH is unique due to the Alloc group, which provides orthogonal protection, allowing for selective deprotection and functionalization. This feature is particularly useful in complex peptide synthesis where multiple protecting groups are required .

Actividad Biológica

Fmoc-Lys(Alloc)-OH, or N-alpha-(9-fluorenylmethyloxycarbonyl)-N-epsilon-allyloxycarbonyl-L-lysine, is a versatile amino acid derivative widely utilized in peptide synthesis, particularly in the context of solid-phase peptide synthesis (SPPS). This compound features an Fmoc protecting group at the alpha-amino position and an Alloc group at the epsilon-amino position of lysine, allowing for selective deprotection and functionalization. This article explores its biological activity, applications in peptide synthesis, and relevant research findings.

This compound is characterized by its unique structural features that facilitate its role in peptide synthesis:

- Fmoc Group : Provides a stable protecting group for the alpha-amino group, which can be removed under basic conditions.

- Alloc Group : An allyloxycarbonyl protecting group that can be selectively removed using palladium catalysts, allowing for the introduction of various functionalities at the lysine side chain.

The molecular formula is , with a CAS registry number of 146982-27-6.

Peptide Synthesis Applications

This compound is particularly valuable in synthesizing branched and cyclic peptides. The Alloc group’s ability to be removed selectively allows for the introduction of additional modifications at the lysine residue after the peptide chain has been assembled. Research has demonstrated that this compound can be effectively utilized in various synthetic strategies:

- Orthogonal Protection : The Alloc group is stable under typical Fmoc deprotection conditions (e.g., TFA), making it ideal for complex peptide architectures where multiple protecting groups are employed .

- Selective Deprotection : The removal of the Alloc group can be accomplished using palladium catalysts, which enables further modifications such as cyclization or incorporation of other functional groups .

Case Studies and Research Findings

- Improvement of Peptide Synthesis : A study highlighted that using this compound in SPPS improved the efficiency of synthesizing challenging peptide sequences by preventing side reactions common with other protecting groups .

- Peptide Modification : In another research effort, this compound was used to create modified peptides through reductive amination, showcasing its utility in generating advanced glycation end products (AGEs) for biological studies . The study illustrated how the Alloc group facilitated selective modifications without affecting the overall peptide structure.

- Therapeutic Potential : Research has indicated that peptides synthesized using this compound exhibit enhanced biological activities due to their structural diversity and functionalization capabilities. For instance, analogs derived from this compound have shown promise in antimicrobial applications .

Summary of Key Findings

- Versatility : this compound is a crucial building block for synthesizing complex peptides due to its orthogonal protection strategy.

- Efficiency : Its use minimizes side reactions during SPPS, particularly beneficial for synthesizing challenging sequences.

- Biological Relevance : Peptides synthesized with this compound have demonstrated improved bioactivity and potential therapeutic applications.

Propiedades

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-(prop-2-enoxycarbonylamino)hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28N2O6/c1-2-15-32-24(30)26-14-8-7-13-22(23(28)29)27-25(31)33-16-21-19-11-5-3-9-17(19)18-10-4-6-12-20(18)21/h2-6,9-12,21-22H,1,7-8,13-16H2,(H,26,30)(H,27,31)(H,28,29)/t22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJBNDXHENJDCBA-QFIPXVFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC(=O)NCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CCOC(=O)NCCCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60456004 | |

| Record name | Fmoc-Lys(Alloc)-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60456004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

452.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

146982-27-6 | |

| Record name | Fmoc-Lys(Alloc)-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60456004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes Fmoc-Lys(Alloc)-OH particularly useful in peptide synthesis?

A1: this compound incorporates two key protecting groups: Fmoc (fluorenylmethyloxycarbonyl) for the α-amino group and Alloc (allyloxycarbonyl) for the ε-amino group of lysine. This orthogonal protection strategy is crucial. The Fmoc group can be selectively removed under basic conditions, while the Alloc group remains intact. This allows for further modifications specifically at the lysine side chain before the final peptide deprotection. [, , , , ]

Q2: Can you provide an example of how this compound facilitates the synthesis of complex peptides?

A2: Absolutely. In the synthesis of Liraglutide, a glucagon-like peptide-1 (GLP-1) receptor agonist, this compound plays a vital role. [, ] After the peptide backbone is assembled on a solid support, the Alloc group on the lysine residue is selectively removed using a palladium catalyst. This deprotected lysine side chain is then coupled with palmitic acid, forming a crucial lipid side chain in the final Liraglutide structure.

Q3: Beyond Liraglutide, what other applications benefit from this compound?

A4: this compound finds use in synthesizing various peptides requiring side-chain modifications. This includes creating branched peptides, attaching polyethylene glycol (PEG) chains for improved pharmacokinetic properties, and conjugating peptides to other molecules like fluorescent tags or cytotoxic drugs. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.